N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-chlorophenyl group at the 2-position and a methyl group at the 4-position. The 5-methylthiazol moiety is linked via a methylene bridge to an acetamide group, which is further substituted with a 1H-pyrrol-1-yl (pyrrole) ring.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-12-15(10-19-16(22)11-21-8-4-5-9-21)23-17(20-12)13-6-2-3-7-14(13)18/h2-9H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOYQZQDPWYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex arrangement involving a thiazole ring, a chlorophenyl group, and a pyrrole moiety. The molecular formula is with a molecular weight of approximately 343.8 g/mol. The synthesis typically involves multiple steps, including:
- Formation of the Thiazole Ring : Reaction of 2-chlorobenzaldehyde with thiosemicarbazide.
- Methylation : Methylation of the thiazole derivative using methyl iodide.
- Pyrrole Integration : Subsequent reaction with pyrrole derivatives to form the final compound.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates significant antibacterial properties against multiple strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation, particularly against breast cancer cell lines.
- Antioxidant Effects : It has demonstrated the ability to scavenge free radicals, contributing to its potential as a therapeutic agent.
Antimicrobial Activity
In vitro studies have shown that this compound effectively inhibits bacterial growth. For example, it has been tested against Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer properties have been explored through various assays, including MTT assays that measure cell viability. The compound has shown IC50 values indicating significant cytotoxicity against several cancer cell lines.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to reduced substrate conversion.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Studies
Recent studies have highlighted the potential of this compound in clinical applications:
- Breast Cancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another study reported that this compound exhibited superior antimicrobial activity compared to conventional antibiotics in biofilm-forming bacterial strains.
Scientific Research Applications
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that is gaining traction in medicinal chemistry for its various biological activities. This compound features a complex arrangement involving a thiazole ring, a chlorophenyl group, and a pyrrole moiety. Its molecular formula is C17H16ClN3OS, and it has a molecular weight of approximately 345.8 g/mol .
Synthesis and Structure
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Reaction of 2-chlorobenzaldehyde with thiosemicarbazide.
- Methylation : Methylation of the thiazole derivative using methyl iodide.
- Pyrrole Integration : Subsequent reaction with pyrrole derivatives to form the final compound.
Biological Activities
This compound exhibits diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
In vitro studies reveal that this compound effectively inhibits bacterial growth against multiple strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are comparable to standard antibiotics when tested against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound shows promise in inhibiting cancer cell proliferation, particularly against breast cancer cell lines. The anticancer properties have been explored through various assays, including MTT assays that measure cell viability. IC50 values indicate significant cytotoxicity against several cancer cell lines.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : Interacting with specific enzymes involved in metabolic pathways, leading to reduced substrate conversion.
- Receptor Modulation : Binding to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Antioxidant Effects
this compound has demonstrated the ability to scavenge free radicals, contributing to its potential as a therapeutic agent.
Case Studies
Recent studies have highlighted the potential of this compound in clinical applications:
- Breast Cancer Study : Treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : this compound exhibited superior antimicrobial activity compared to conventional antibiotics in biofilm-forming bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs differ in core heterocycles, substituents, and functional groups. Below is a comparative analysis based on evidence from literature and patents:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
a) Heterocyclic Core Modifications
- The thiazole core in the target compound is replaced with a triazole in compound 6m . Triazoles are known for hydrogen-bonding capacity and metabolic stability, but the absence of sulfur in triazole may reduce lipophilicity compared to thiazole.
- The quinoline-based analog (MW 561) introduces a fused aromatic system, likely enhancing π-π stacking interactions in biological targets but increasing molecular weight, which may limit bioavailability.
b) Substituent Effects
- In contrast, the furan substituent in the analog from is electron-rich, which could alter solubility and reactivity.
- The pyrrole-acetamide side chain in the target compound is replaced with a methyl-indole group in the furan-thiazole analog . Indole’s larger aromatic surface may improve target engagement but increase steric hindrance.
c) Functional Group Variations
- The piperidin-4-ylidene group in the quinoline analog introduces a basic nitrogen, which could influence pharmacokinetics (e.g., membrane permeability).
Spectral and Analytical Data
- IR and HRMS Profiles : Compound 6m shows IR peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹), aligning with the target compound’s expected spectral features. However, the absence of thiazole-related vibrations (e.g., C–S stretch) distinguishes it from the target.
- Mass Spectrometry: The quinoline analog (Example 82, ) has a higher molecular ion peak (M+1: 561) compared to the target compound (~361.8), reflecting its complex polycyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
